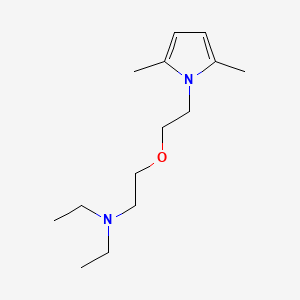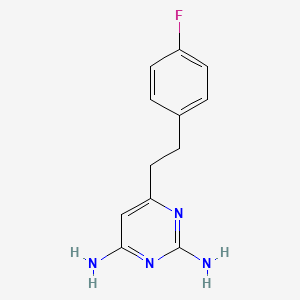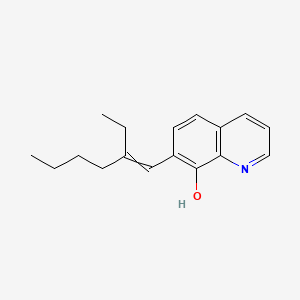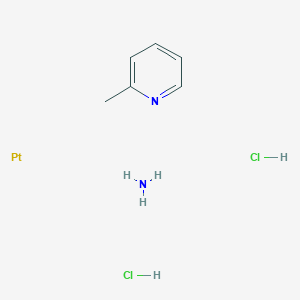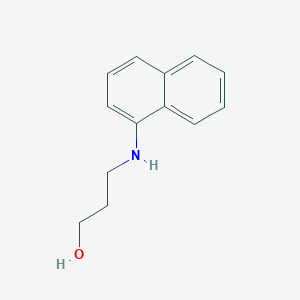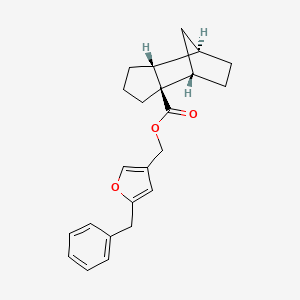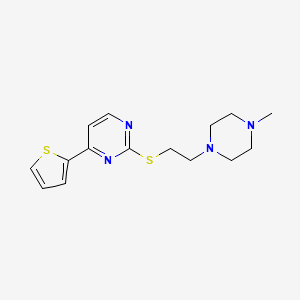
Pyrimidine, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a thienyl group and a piperazine moiety. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions. The presence of the thienyl group imparts unique electronic properties, while the piperazine ring is known for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as zinc chloride or calcium chloride to facilitate the cyclization and subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators . The piperazine moiety can interact with neurotransmitter receptors, affecting signal transduction pathways .
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine: Shares the thienyl and pyrimidine core but lacks the piperazine moiety.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to the pyrimidine ring, offering different electronic properties.
Thieno[2,3-d]pyrimidine: Another thienyl-pyrimidine derivative with distinct substitution patterns.
Uniqueness
4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine is unique due to the combination of the thienyl group, pyrimidine ring, and piperazine moiety. This combination imparts unique electronic and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
129224-97-1 |
|---|---|
分子式 |
C15H20N4S2 |
分子量 |
320.5 g/mol |
IUPAC名 |
2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C15H20N4S2/c1-18-6-8-19(9-7-18)10-12-21-15-16-5-4-13(17-15)14-3-2-11-20-14/h2-5,11H,6-10,12H2,1H3 |
InChIキー |
FISGCOUHCJXNGL-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCSC2=NC=CC(=N2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)
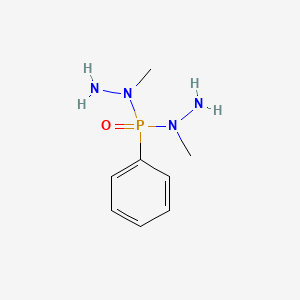
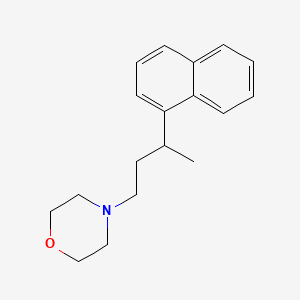
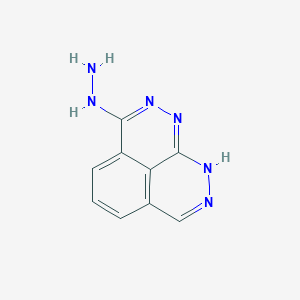
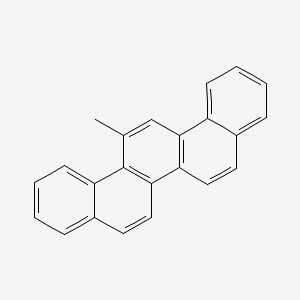

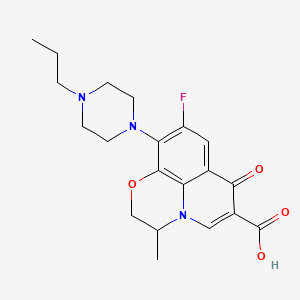
![4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid](/img/structure/B12811311.png)
